6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
Description
Historical Context of Benzodioxane Derivatives in Organic Chemistry
The development of benzodioxane chemistry traces its origins to fundamental research conducted in the early twentieth century, when the parent 1,4-benzodioxane structure was first synthesized by Vorlander through the reaction of pyrocatechol with ethylene bromide in the presence of sodium methoxide or potassium hydroxide. This pioneering work established the foundational synthetic methodology that would later enable the preparation of numerous derivatives, including the specialized compound 6-bromo-2,3-dihydrobenzo[b]dioxine-5-carbaldehyde. The historical significance of benzodioxane derivatives extends beyond their synthetic accessibility to encompass their recognition as structures of considerable medicinal importance, particularly following the discovery of naturally occurring benzodioxane-containing compounds such as silybin, a flavanolignan isolated from Silybum marianum that demonstrates significant antihepatotoxic activity. The first derivative of 1,4-benzodioxane, specifically the 6-carboxyl-1,4-benzodioxane variant, was prepared by Fittig and Macalpine using 4-carboxy pyrocatechol, ethylene bromide, and potassium hydroxide, establishing a precedent for positional substitution at the 6-position that would later prove crucial in the development of compounds like 6-bromo-2,3-dihydrobenzo[b]dioxine-5-carbaldehyde.
The evolution of benzodioxane chemistry gained significant momentum through the work of researchers who recognized that the benzodioxane framework serves as a versatile scaffold capable of supporting diverse functional group modifications. Various methods for preparing 1,3-benzodioxane and 1,4-benzodioxane ring systems have been developed over the decades, resulting in the availability of many substituted benzodioxane derivatives that have been instrumental in advancing benzodioxane chemistry. The synthetic strategies employed in benzodioxane preparation have consistently emphasized the importance of regiocontrolled synthesis, as demonstrated by studies focusing on 7-substituted 1,4-benzodioxan-2-methanols using 5-substituted salicylaldehyde as starting materials. These historical developments have established the theoretical and practical foundation necessary for the synthesis of highly specialized derivatives such as 6-bromo-2,3-dihydrobenzo[b]dioxine-5-carbaldehyde, which represents a sophisticated convergence of multiple functional group modifications within the benzodioxane framework.
Structural Uniqueness of 6-Bromo-2,3-dihydrobenzo[b]dioxine-5-carbaldehyde
The structural architecture of 6-bromo-2,3-dihydrobenzo[b]dioxine-5-carbaldehyde exhibits several distinctive features that differentiate it from other benzodioxane derivatives and contribute to its unique chemical properties. The compound maintains the characteristic 2,3-dihydrobenzo[b]dioxine core structure, which consists of a benzene ring fused with a six-membered dioxane ring containing two oxygen atoms at positions 1 and 4. The International Union of Pure and Applied Chemistry nomenclature designation as 6-bromo-2,3-dihydrobenzo[b]dioxine-5-carbaldehyde precisely defines the positional arrangement of substituents, with the bromine atom located at position 6 and the aldehyde functional group positioned at carbon 5. The InChI code 1S/C9H7BrO3/c10-7-1-2-8-9(6(7)5-11)13-4-3-12-8/h1-2,5H,3-4H2 provides a systematic representation of the molecular connectivity, revealing the specific arrangement of atoms and bonds within this complex structure.
The molecular geometry of 6-bromo-2,3-dihydrobenzo[b]dioxine-5-carbaldehyde presents interesting conformational characteristics due to the presence of the partially saturated dioxane ring system. Unlike fully aromatic benzodioxole derivatives, the 2,3-dihydrobenzo[b]dioxine structure incorporates a saturated ethylene bridge that connects the two oxygen atoms, creating a chair-like conformation in the dioxane portion of the molecule. This structural feature influences the overall molecular flexibility and may affect the compound's reactivity patterns and intermolecular interactions. The positioning of the bromine substituent at the 6-position places this halogen atom in close proximity to the dioxane ring system, potentially influencing the electronic properties of both the aromatic ring and the heterocyclic portion of the molecule. The aldehyde group at position 5 is situated adjacent to the bromine substituent, creating a unique substitution pattern that may generate distinctive electronic effects through potential interactions between these functional groups.
Significance of Bromine and Aldehyde Functional Groups in Molecular Design
The strategic incorporation of both bromine and aldehyde functional groups within the 6-bromo-2,3-dihydrobenzo[b]dioxine-5-carbaldehyde structure creates a compound with remarkable synthetic versatility and potential for diverse chemical transformations. The bromine substituent at position 6 serves as an excellent leaving group for various substitution reactions, enabling the introduction of alternative functional groups through nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and other mechanistically distinct processes. Research has demonstrated that brominated benzodioxane derivatives can participate in palladium-catalyzed alkoxycarbonylation reactions, providing access to tertiary ester derivatives through efficient synthetic protocols. The reactivity of the bromine atom is enhanced by its position on the aromatic ring, which can stabilize negative charge development during substitution reactions through resonance interactions with the electron-withdrawing aldehyde group.
The aldehyde functional group at position 5 represents a highly reactive carbonyl center that can undergo numerous transformations characteristic of aldehydes, including nucleophilic addition reactions, condensation reactions, oxidation to carboxylic acids, and reduction to primary alcohols. The positioning of the aldehyde group adjacent to the bromine substituent creates potential for interesting electronic interactions, as the electron-withdrawing nature of both substituents may influence the reactivity patterns of each functional group. Studies of brominated benzaldehyde derivatives have revealed that the presence of electron-withdrawing substituents can significantly affect the electrophilic character of the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack. The aldehyde functionality also provides opportunities for the formation of carbon-carbon bonds through aldol condensations, Knoevenagel reactions, and other classical organic transformations.
The combination of bromine and aldehyde functionalities within the benzodioxane framework enables the compound to serve as a versatile building block for the synthesis of more complex molecular architectures. The dual reactivity centers allow for sequential or simultaneous functionalization strategies, where one functional group can be selectively modified while preserving the other for subsequent transformations. This synthetic flexibility is particularly valuable in medicinal chemistry applications, where the benzodioxane core structure has demonstrated significant biological relevance. Research has shown that 1,4-benzodioxane derivatives exhibit notable anti-inflammatory and anticancer activities, with the benzodioxane moiety playing a critical role in demonstrating biological efficacy. The presence of both bromine and aldehyde substituents in 6-bromo-2,3-dihydrobenzo[b]dioxine-5-carbaldehyde therefore creates opportunities for the systematic exploration of structure-activity relationships through controlled chemical modifications at either or both reactive centers.
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-1-2-8-9(6(7)5-11)13-4-3-12-8/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWRHEPVGJPSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylation reagent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid like aluminum chloride (AlCl3) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaN3 in DMF, KSCN in acetone.
Major Products Formed
Oxidation: 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Reduction: 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.
Substitution: 6-Azido-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde, 6-Thiocyanato-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde.
Scientific Research Applications
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparison of Brominated Benzodioxines with Varying Functional Groups
Key Observations :
- The carbaldehyde derivative (target compound) exhibits enhanced reactivity for nucleophilic additions compared to the parent bromobenzodioxine .
- The boronic acid analog enables cross-coupling reactions but requires stringent storage conditions (2–8°C) due to sensitivity .
- Methanol-substituted derivatives show utility in chiral synthesis but lack the electrophilic character of the aldehyde group .
Heterocyclic Analogues (Thiophene/Furan-based)
Table 2: Thiophene and Furan-Based Analogues
Key Observations :
- Thiophene-based analogues (e.g., C₇H₅BrO₃S) exhibit superior conductivity in electrochromic polymers compared to benzodioxine derivatives, attributed to sulfur’s electron-rich nature .
- Furan-based compounds (e.g., C₉H₇BrO₂) demonstrate reduced solubility in polar solvents, limiting their application scope .
Carboxylic Acid Derivatives
Table 3: Carboxylic Acid vs. Aldehyde Functionalization
Biological Activity
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde (CAS: 249636-65-5) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a brominated dioxine core that is significant for its biological interactions. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxine ring followed by bromination and aldehyde functionalization. Various synthetic routes have been explored in literature, emphasizing efficiency and yield.
Antidepressant Properties
Recent studies have highlighted the antidepressant-like effects of compounds related to this compound. In a series of evaluations, derivatives exhibited significant binding affinities for serotonin receptors (5-HT1A and 5-HT2A), which are critical targets in the treatment of depression. For instance, one compound demonstrated a Ki value of 17 nM for the 5-HT1A receptor and showed pronounced effects in behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST) .
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | FST Effect |
|---|---|---|---|
| 8g | 17 | 0.71 | Significant reduction in immobility time |
Anti-inflammatory and Antibacterial Activities
Compounds derived from the dioxine structure have also been evaluated for anti-inflammatory and antibacterial activities. In comparative studies, certain derivatives exhibited greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent. Additionally, some compounds demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging significantly across different strains .
| Activity Type | Activity Level | Reference Compound |
|---|---|---|
| Anti-inflammatory | Greater than curcumin | Curcumin |
| Antibacterial | MIC values: 12.4 - 16.5 μM against S. aureus | Ciprofloxacin |
Case Studies
- Antidepressant Activity : A study synthesized various benzoxazole/benzothiazole derivatives related to dioxines and tested their antidepressant properties using standard behavioral assays. The results indicated that these compounds could serve as potential therapeutic agents for depression .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of synthesized dioxine derivatives against multiple bacterial strains. The findings revealed that specific modifications in the chemical structure significantly enhanced antibacterial potency compared to standard drugs like ciprofloxacin .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Serotonin Receptors : Binding to serotonin receptors modulates neurotransmitter levels, influencing mood regulation.
- Inflammatory Pathways : The compound may inhibit key enzymes involved in inflammatory responses.
- Bacterial Cell Wall Synthesis : Certain derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of a precursor such as 2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to introduce the bromine substituent at the 6-position .
- Aldehyde Protection/Deprotection : Protect the aldehyde group during bromination using acetal or ketal protecting groups to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Optimize reaction time and stoichiometry to minimize byproducts like di-brominated derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the aldehyde proton (δ ~9.8–10.2 ppm) and bromine-induced deshielding of adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak ([M+H]⁺) and bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .
Q. How does the bromine substituent influence the compound’s reactivity in substitution or coupling reactions?
- Methodological Answer : The bromine atom at the 6-position acts as a directing group, enabling regioselective electrophilic substitution (e.g., Suzuki-Miyaura cross-coupling). Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dba)₂ with arylboronic acids for C–C bond formation .
- Solvent Effects : Polar solvents (THF, dioxane) enhance reaction rates.
- Steric Hindrance : The dihydrobenzo[d][1,4]dioxine ring may limit accessibility to the bromine site; optimize ligand-to-metal ratios to mitigate this .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by growing single crystals (solvent: ethyl acetate/hexane) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., photochemical or catalytic transformations)?
- Methodological Answer :
- Reactivity Screening : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .
- Transition State Analysis : Simulate reaction pathways (e.g., SNAr mechanisms) using software like COMSOL Multiphysics to identify kinetic barriers .
- Solvent Effects : Apply continuum solvation models (e.g., PCM) to assess solvent polarity impacts on reaction outcomes .
Q. What are the key challenges in synthesizing derivatives for pharmacological testing, and how can they be addressed?
- Methodological Answer :
- Functional Group Compatibility : The aldehyde group is prone to oxidation; use mild reducing agents (e.g., NaBH₄ in MeOH) to stabilize intermediates .
- Bioisostere Design : Replace the bromine atom with bioisosteres (e.g., CF₃, CN) to enhance metabolic stability. Optimize via parallel synthesis and in vitro ADMET assays .
- Scale-Up Challenges : Address low yields in multi-step syntheses using flow chemistry or microwave-assisted reactions to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
